molecular formula C15H17NO2 B1325396 2-(4-Pentylbenzoyl)oxazole CAS No. 898760-11-7

2-(4-Pentylbenzoyl)oxazole

Cat. No. B1325396
M. Wt: 243.3 g/mol
InChI Key: GXJUUBJDTMZAPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole-based molecules like 2-(4-Pentylbenzoyl)oxazole often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is considered one of the most appropriate for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

Oxazole compounds, including 2-(4-Pentylbenzoyl)oxazole, contain one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . This structure allows oxazole-based molecules to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .


Chemical Reactions Analysis

Oxazole compounds can undergo various chemical reactions. These include electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The specific reactions that 2-(4-Pentylbenzoyl)oxazole undergoes would depend on the conditions and reagents used.

Scientific Research Applications

Antiprotozoal Activity

2-(4-Pentylbenzoyl)oxazole and its derivatives have been investigated for their potential antiprotozoal activity. A study found that 2-amino-4-(p-benzoyloxyphenyl)-oxazole showed significant activity against Giardia lamblia, with an inhibitory concentration (IC50) of 1.17 μM. This activity was higher than that exhibited by the commercial drug metronidazole, suggesting the potential of these compounds in antiprotozoal therapy (Carballo et al., 2017).

Versatile Biological Activities

Oxazole compounds, including 2-(4-Pentylbenzoyl)oxazole, are known for their ability to bind with various enzymes and receptors in biological systems, displaying diverse biological activities. They have been employed for treating different diseases, showcasing their potential as medicinal agents. Research indicates a range of activities including antibacterial, antifungal, antiviral, and anticancer properties (Zhang, Zhao, & Zhou, 2018).

Anticonvulsant Agents

Derivatives of 2-(4-Pentylbenzoyl)oxazole have been synthesized and tested for anticonvulsant effects. One study showed that a specific compound within this group demonstrated potential as a safe and effective therapeutic agent for seizure control, with lower neurotoxicity compared to standard drugs (Wei et al., 2010).

Antimicrobial and Antifungal Activity

Various derivatives of oxazole, including 2-(4-Pentylbenzoyl)oxazole, have shown significant antimicrobial and antifungal activities. These compounds have been effective against a range of microorganisms, suggesting their utility in developing new antimicrobial and antifungal agents (Indorkar, Chourasia, & Limaye, 2012).

Synthesis and Functionalization

The synthesis and functionalization of oxazole compounds, including 2-(4-Pentylbenzoyl)oxazole, are areas of active research. Studies have developed methodologies for the functionalization of oxazole compounds, enhancing their chemical properties and potential applications in various fields (Ferrer Flegeau, Popkin, & Greaney, 2006).

Future Directions

Oxazole-based molecules, including 2-(4-Pentylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities . The aim is to discover potential oxazole-based medicinal compounds .

properties

IUPAC Name

1,3-oxazol-2-yl-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJUUBJDTMZAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642094
Record name (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pentylbenzoyl)oxazole

CAS RN

898760-11-7
Record name 2-Oxazolyl(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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